molecular formula C14H18N5O+ B12993687 1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium

1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium

Cat. No.: B12993687
M. Wt: 272.33 g/mol
InChI Key: TWQKYHHQVDEGQT-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium is a complex organic compound that features a unique structure combining an imidazolium core with a piperazine and pyridine moiety

Preparation Methods

The synthesis of 1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium typically involves multiple steps, starting with the preparation of the imidazolium core. The piperazine and pyridine moieties are then introduced through a series of reactions that may include nucleophilic substitution and condensation reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine moieties can be modified.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure environments. Major products formed from these reactions vary depending on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium can be compared to other similar compounds, such as:

  • This compound chloride
  • This compound bromide

These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The unique combination of the imidazolium core with the piperazine and pyridine moieties in this compound makes it particularly versatile and valuable in various research applications .

Properties

Molecular Formula

C14H18N5O+

Molecular Weight

272.33 g/mol

IUPAC Name

(3-methylimidazol-3-ium-1-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H18N5O/c1-16-6-7-19(12-16)14(20)18-10-8-17(9-11-18)13-4-2-3-5-15-13/h2-7,12H,8-11H2,1H3/q+1

InChI Key

TWQKYHHQVDEGQT-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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